Potency in LNCaP Cell Proliferation Compared to Bicalutamide and Enzalutamide
Androgen receptor antagonist 8 exhibits an IC50 of 66 nM for inhibiting LNCaP cell proliferation, which is markedly more potent than the clinically established AR antagonists bicalutamide (IC50 = 20.44 μM) and enzalutamide (IC50 = 1.36 μM) when assessed in comparable LNCaP cell models [1].
| Evidence Dimension | Inhibition of LNCaP Cell Proliferation |
|---|---|
| Target Compound Data | IC50 = 66 nM (0.066 μM) |
| Comparator Or Baseline | Bicalutamide (IC50 = 20.44 μM), Enzalutamide (IC50 = 1.36 μM) |
| Quantified Difference | >300-fold more potent than bicalutamide; >20-fold more potent than enzalutamide |
| Conditions | LNCaP cell line; 3-day incubation for target compound ; LNCaP cell line for comparators [1] |
Why This Matters
This >300-fold increase in potency enables the use of lower compound concentrations, reducing the risk of off-target or solvent-related artifacts during in vitro experiments.
- [1] Kandil S, et al. Discovery of deshydroxy bicalutamide derivatives as androgen receptor antagonists. Eur J Med Chem. 2019; 169: 45-58. DOI: 10.1016/j.ejmech.2019.02.033. View Source
